molecular formula C8H8N8 B3356984 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- CAS No. 69720-57-6

1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-

Cat. No. B3356984
CAS RN: 69720-57-6
M. Wt: 216.2 g/mol
InChI Key: GOCBHPRBDLTXHP-UHFFFAOYSA-N
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Description

“1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole derivatives are an important group of organic compounds containing heterocyclic rings from which important medicinal, biological, and industrial properties have been reported .


Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved by anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst . Various methods have been introduced for the synthesis of these compounds, including 1,3-dipolar cycloaddition reaction of nitrile imine compounds with cinnamonitriles, condensation of phenylhydrazine with ethyl acetoacetate, and multi-component reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives .


Molecular Structure Analysis

The structure of [4CSPy]ZnCl3, used as a catalyst in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, was studied by various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy (MS) .


Chemical Reactions Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves several consecutive reactions, performed in one step and in one container, producing the target product without the need to separate the intermediates . This process is characterized by high yield, short reaction time, atomic economy, and the reduction of solvent use and energy .

Mechanism of Action

While the exact mechanism of action of “1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-” is not explicitly mentioned in the sources, it’s worth noting that pyrazole derivatives have been reported to have properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities .

properties

IUPAC Name

5-amino-1-(6-hydrazinylpyridazin-3-yl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N8/c9-3-5-4-12-16(8(5)10)7-2-1-6(13-11)14-15-7/h1-2,4H,10-11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCBHPRBDLTXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)N2C(=C(C=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220017
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-

CAS RN

69720-57-6
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069720576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10 g. of 3-chloro-6-(4-cyano-5-amino-1-pyrazolyl)-pyridazine (prepared according to Example 24), 20 ml. dimethylformamide and 40 ml. of 98% hydrazine hydrate is heated at 90°-95° C. for 5 hours. After cooling the precipitated product is filtered, washed with water and ethanol, triturated with 50 ml. of hot ethanol, filtered and dried. Yield: 9.1 g. (93%); m.p.: 264°-266° C. The hydrochloride melts at 253°-256° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
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1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
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1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
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1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
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1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
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1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-

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